Sodium 4-amino-m-xylene-5-sulphonate

Description

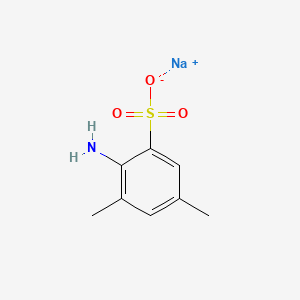

Sodium 4-amino-m-xylene-5-sulphonate (CAS registration date: 31 May 2018) is an aromatic sulfonate derivative characterized by an amino group at the 4-position and a sulfonate group at the 5-position on a meta-xylene backbone . This compound belongs to a broader class of sodium sulfonates, which are widely utilized in industrial and pharmaceutical applications due to their solubility, stability, and reactivity.

Properties

CAS No. |

64501-85-5 |

|---|---|

Molecular Formula |

C8H11NNaO3S |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

sodium;2-amino-3,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12); |

InChI Key |

ITXVLCSEWYNJER-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C.[Na] |

Other CAS No. |

64501-85-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally related sodium sulfonates and sulfonamides, emphasizing substituent patterns, functional groups, and inferred applications based on available evidence.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The chloro group in Sodium 4-amino-6-chlorotoluene-3-sulphonate likely improves stability in harsh chemical environments, making it suitable for industrial dye synthesis . The hydroxy group in Sodium 4-aminosalicylate enhances water solubility and bioavailability, aligning with its pharmaceutical use .

Functional Group Diversity: Compounds like CF5 () incorporate sulfonamide and isoindoline-dione groups, which are common in kinase inhibitors or protease inhibitors, suggesting roles in targeted drug design . this compound lacks these complex moieties, positioning it as a simpler intermediate for further functionalization .

Registration and Commercial Relevance: this compound and its analogs (e.g., Sodium 4-amino-6-chlorotoluene-3-sulphonate) were registered concurrently in 2018, indicating coordinated development for niche industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.